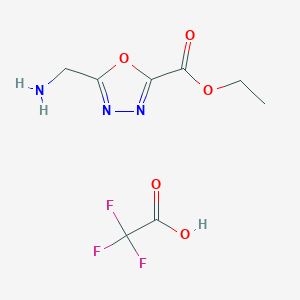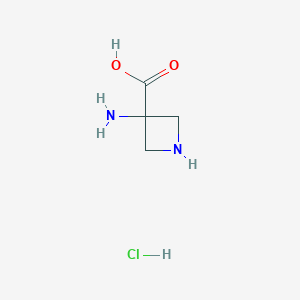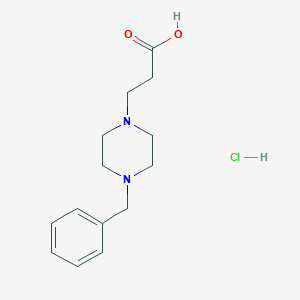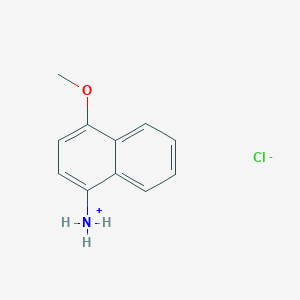
4,4-DIFLUOROCYCLOHEXYL 4-METHYLBENZENESULFONATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-DIFLUOROCYCLOHEXYL 4-METHYLBENZENESULFONATE: is an organic compound that features a cyclohexane ring substituted with two fluorine atoms at the 4-position and a tosylate group. The tosylate group, derived from p-toluenesulfonic acid, is a common leaving group in organic synthesis, making this compound valuable in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 4,4-DIFLUOROCYCLOHEXYL 4-METHYLBENZENESULFONATE typically involves the tosylation of 4,4-difluorocyclohexanol. The reaction is carried out by reacting 4,4-difluorocyclohexanol with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling and disposal of reagents and by-products to meet industrial safety and environmental standards .
Chemical Reactions Analysis
Types of Reactions: 4,4-DIFLUOROCYCLOHEXYL 4-METHYLBENZENESULFONATE undergoes various chemical reactions, primarily nucleophilic substitution reactions due to the excellent leaving group properties of the tosylate group. It can also participate in elimination reactions under certain conditions .
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles such as alkoxides, amines, and thiolates can react with this compound to replace the tosylate group.
Elimination Reactions: Strong bases like sodium hydride or potassium tert-butoxide can induce elimination reactions, leading to the formation of alkenes.
Major Products: The major products formed from these reactions depend on the nucleophile or base used. For example, reacting with an alkoxide would yield an ether, while elimination reactions would produce alkenes .
Scientific Research Applications
Chemistry: 4,4-DIFLUOROCYCLOHEXYL 4-METHYLBENZENESULFONATE is used as an intermediate in the synthesis of various fluorinated compounds. Its ability to undergo nucleophilic substitution makes it valuable in constructing complex molecules .
Biology and Medicine: Fluorinated compounds often exhibit unique biological activities.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials, particularly those requiring fluorinated building blocks .
Mechanism of Action
The mechanism of action of 4,4-DIFLUOROCYCLOHEXYL 4-METHYLBENZENESULFONATE primarily involves its role as a leaving group in nucleophilic substitution reactions. The tosylate group, being a good leaving group, facilitates the departure of the tosylate ion, allowing the nucleophile to attack the carbon center. This mechanism is crucial in various synthetic transformations .
Comparison with Similar Compounds
4,4-Difluorocyclohexanol: The precursor to 4,4-DIFLUOROCYCLOHEXYL 4-METHYLBENZENESULFONATE, used in similar nucleophilic substitution reactions.
4,4-Difluorocyclohexanone: Another fluorinated cyclohexane derivative, used in different synthetic applications.
4,4-Difluorocyclohexylamine: A related compound with an amine group, used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness: this compound is unique due to the presence of both fluorine atoms and the tosylate group. This combination enhances its reactivity and utility in synthetic chemistry, making it a versatile intermediate for various applications .
Properties
IUPAC Name |
(4,4-difluorocyclohexyl) 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F2O3S/c1-10-2-4-12(5-3-10)19(16,17)18-11-6-8-13(14,15)9-7-11/h2-5,11H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEDFISYURDWFCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CCC(CC2)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Azatricyclo[6.4.1.04,13]trideca-4(13),5,7-triene-9,12-dione](/img/structure/B7892391.png)
![[1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridine-3-carboximidoyl]azanium;chloride](/img/structure/B7892392.png)
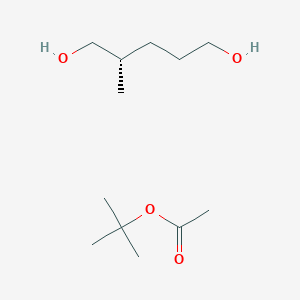
![5-methyl-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B7892398.png)
![potassium;trifluoro-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boranuide](/img/structure/B7892402.png)
